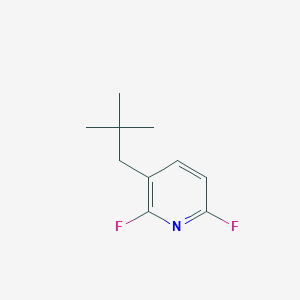
2,6-Difluoro-3-neopentylpyridine
Cat. No. B8358246
M. Wt: 185.21 g/mol
InChI Key: MPZDSYFKVACNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745484B2
Procedure details


To a 500 mL RBF was added neopentylmagnesium chloride, 111.0M in ether (28.0 ml, 28 mmol) and an ice bath. After cooling, zinc(II) chloride, 0.5M in THF (56.0 ml, 28 mmol) was added dropwise. The cooling bath was removed and after stirring for 45 minutes, Reactant 1 (0.26 g, 0.32 mmol) was added followed by 2,6-difluoro-3-iodopyridine (2.74 g, 8.0 mmol) in THF (10 mL), which was added dropwise. The yellow solution was then heated to 60° C. After stirring overnight the reaction was allowed to cool and sat'd. NH4Cl was added cautiously. The reaction mixture was partitioned between EtOAc/Water. The aqueous layer was extracted with EtOAc (50 mL) and the combined organic layers washed with brine and concentrated in vacuo. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with 1% EtOAc in hexane, to provide 2,6-difluoro-3-neopentylpyridine as a colorless oil. MS m/z: 186 (M+1).
Name
neopentylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Reactant 1
Quantity
0.26 g
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[C:2]([CH3:5])([CH3:4])[CH3:3].CCOCC.[F:13][C:14]1[C:19](I)=[CH:18][CH:17]=[C:16]([F:21])[N:15]=1.[NH4+].[Cl-]>C1COCC1.[Cl-].[Zn+2].[Cl-]>[F:13][C:14]1[C:19]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:18][CH:17]=[C:16]([F:21])[N:15]=1 |f:3.4,6.7.8|
|
Inputs


Step One
|
Name
|
neopentylmagnesium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
[Compound]
|
Name
|
Reactant 1
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.74 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC=C1I)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight the reaction
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between EtOAc/Water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1% EtOAc in hexane
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC(=CC=C1CC(C)(C)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
